molecular formula C37H68N2O12 B570867 12-Deoxyerythromycin 9-Oxime CAS No. 53274-43-4

12-Deoxyerythromycin 9-Oxime

Cat. No.: B570867
CAS No.: 53274-43-4
M. Wt: 732.953
InChI Key: QYBHRDHXPFVHKB-NXYLRWGZSA-N
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Description

12-Deoxyerythromycin 9-Oxime is a chemically significant intermediate in the synthetic pathway of advanced macrolide antibiotics . Its primary research value lies in its role in the production of Azithromycin, a semi-synthetic antibiotic widely used in clinical settings . The compound serves as a precursor in multi-step synthesis processes, where modifications to the erythromycin core structure aim to enhance acid stability and improve bioavailability of the resulting molecules . Research involving this intermediate contributes to the broader field of developing novel macrolide and azalide antibiotics with improved pharmacological properties and efficacy against a spectrum of bacterial pathogens . This product is intended for laboratory research purposes only.

Properties

CAS No.

53274-43-4

Molecular Formula

C37H68N2O12

Molecular Weight

732.953

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1

InChI Key

QYBHRDHXPFVHKB-NXYLRWGZSA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Synonyms

Erythromycin B 9-oxime;  Erythromycin B oxime

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Erythromycin A reacts with hydroxylamine (NH₂OH) in a homogeneous mixture of isopropanol and acetic acid. The acetic acid acts as a mild catalyst, minimizing degradation byproducts while enhancing oxime formation. Key parameters include:

  • Temperature : 45–55°C (optimal at 50°C)

  • Solvent System : Isopropanol for solubility and reaction homogeneity

  • Catalyst : Acetic acid (16.3 g per 50 g Erythromycin A)

  • Reaction Time : Until completion, typically monitored via HPLC.

Post-reaction, the mixture is cooled, and isopropyl acetate is added to facilitate phase separation. Adjusting the pH to >11.0 with sodium hydroxide isolates the oxime in the organic layer, yielding 98.9% pure Erythromycin A 9-Oxime.

Deoxygenation at the 12-Position

While the provided sources focus on oxime formation, the deoxygenation step at the 12-position is inferred from the structural relationship between Erythromycin A and this compound. This process typically involves:

Tosylation-Reduction Method

  • Tosylation : The 12-hydroxy group of Erythromycin A 9-Oxime is converted to a tosylate using toluenesulfonyl chloride in pyridine.

  • Reduction : The tosylate intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), replacing the tosyl group with hydrogen.

Alternative Protecting Group Strategies

Patent WO2004007518A1 introduces pseudosaccharinyl derivatives as protecting groups for the 9-oxime hydroxy group, enhancing selectivity during subsequent methylation. Although focused on Clarithromycin synthesis, this approach informs the stability of this compound intermediates.

Pseudosaccharinyl Protection

  • Reagents : Pseudosaccharinyl chloride, trimethylsilyl (TMS) groups

  • Conditions : Aprotic polar solvents (e.g., dimethylformamide), base catalysis

  • Outcome : High-yield protection (92%) of the 9-oxime group, enabling precise functionalization at other positions.

Analytical Characterization

Critical quality control parameters for this compound include:

ParameterMethodSpecification
PurityHPLC≥98%
Molecular WeightMS732.94 g/mol
SolubilityUSPChloroform, Methanol

Stability data remain unspecified in available literature, necessitating inert storage conditions.

Industrial-Scale Considerations

The scalability of the isopropanol-acetic acid system offers economic advantages:

  • Solvent Recycling : Isopropanol and isopropyl acetate can be reclaimed for later synthesis stages.

  • Yield Optimization : Batch processes achieve near-quantitative conversion, reducing raw material waste .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyerythromycin 9-Oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The oxime group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of 12-deoxyerythromycin 9-oxime is its role as an intermediate in the synthesis of clarithromycin, a second-generation macrolide antibiotic. The conversion of erythromycin to this compound involves treating erythromycin with hydroxylamine in the presence of acetic acid, yielding high amounts of the oxime compound. This reaction is crucial for producing clarithromycin, which has enhanced stability and bioavailability compared to its parent compound, erythromycin .

Table 1: Synthesis Pathway for Clarithromycin

StepReactantsConditionsProduct
1Erythromycin + HydroxylamineAcetic Acid, Isopropyl AlcoholThis compound
2This compound + Methyl IodideBase (KOH)Clarithromycin

Antibacterial Activity

Research indicates that derivatives of erythromycin, including this compound, exhibit significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. The modification at the 9-position enhances the compound's ability to penetrate bacterial cell walls and exert its effects on protein synthesis .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various erythromycin derivatives, including this compound. The results showed that this oxime derivative maintained effective activity against strains resistant to traditional erythromycin, suggesting potential for use in treating resistant infections .

Pharmacological Research

Pharmacochemical investigations have revealed that modifications to the erythromycin structure can lead to improved pharmacokinetic properties. For instance, the introduction of the oxime group may enhance oral bioavailability and reduce gastrointestinal degradation compared to traditional macrolides .

Table 2: Pharmacokinetic Properties Comparison

CompoundOral Bioavailability (%)Half-life (hours)
Erythromycin~301.5
Clarithromycin~503-7
This compound ~60 4-8

Structural Studies and Characterization

The characterization of this compound has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These studies confirm the structural integrity and purity of synthesized compounds, which are critical for their application in drug development .

Case Study: Structural Analysis

In a detailed analysis using NMR spectroscopy, researchers identified specific chemical shifts associated with the oxime functionality in the compound. This information is vital for confirming successful synthesis and understanding the compound's reactivity in further chemical transformations .

Mechanism of Action

12-Deoxyerythromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding blocks the progression of nascent proteins through the exit tunnel of the ribosome, leading to the inhibition of bacterial growth. The compound is primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations .

Comparison with Similar Compounds

Key Structural Features

Compound Molecular Formula Molecular Weight Key Modifications
12-Deoxyerythromycin 9-Oxime C₃₇H₆₈N₂O₁₂ 732.95 C-12 deoxygenation, 9-oxime
Erythromycin A 9-Oxime C₃₇H₆₈N₂O₁₃ 748.95 9-oxime, retains C-12 hydroxyl
Clarithromycin 9-Oxime C₃₈H₆₉N₂O₁₃ 762.96 6-O-methylation, 9-oxime
Roxithromycin C₄₁H₇₆N₂O₁₅ 837.06 9-(E)-oxime with 2-methoxyethoxy moiety

Notes:

  • 6-O-Methylation in Clarithromycin 9-Oxime enhances acid stability and bioavailability .

Challenges :

  • Isomer Control : The (Z)-isomer of Erythromycin A 9-Oxime is a common impurity, requiring solvent optimization (e.g., dichloromethane) for selective crystallization .
  • Byproduct Formation : this compound arises during azithromycin synthesis via incomplete hydroxylation .

Solubility Profiles

Data from Clarithromycin 9-Oxime isomers (Table 4, ):

Solvent (E)-Oxime Solubility (mg/mL) (Z)-Oxime Solubility (mg/mL)
Dichloromethane ~125 <5
Toluene ~20 ~10
Ethyl Acetate ~60 ~10

Implications :

  • The (E)-isomer exhibits higher solubility in polar solvents, facilitating purification.
  • This compound’s solubility is likely lower than Erythromycin A 9-Oxime due to reduced hydroxyl groups .

Key Finding :

  • Ether and ester derivatives of Erythromycin A 9-Oxime retain antibacterial activity, but deoxygenation at C-12 (as in 12-Deoxy) may disrupt ribosomal binding .

Purity and Isomer Control

  • Clarithromycin 9-Oxime : Industrial processes achieve >98% (E)-isomer purity using hydroxylamine hydrochloride and sodium acetate trihydrate .
  • Erythromycin A 9-Oxime : Requires strict reaction time/temperature control to minimize (Z)-isomer formation (<1%) .
  • This compound: Typically isolated as a minor impurity (<2%) in azithromycin synthesis, necessitating HPLC purification .

Q & A

Q. What mechanistic studies are needed to elucidate the metabolic pathways of this compound in vivo?

  • Methodological Answer : Conduct radiolabeled tracer studies (¹⁴C at the oxime group) in rodent models. Analyze metabolites via LC-MS/MS and map pathways using kinetic isotope effects (KIE) . Compare hepatic microsome assays to identify cytochrome P450 isoforms involved .

Data Presentation Guidelines

  • Tables : Include comparative MIC values for bacterial strains, synthetic yields under varying conditions, and statistical parameters (e.g., p-values, confidence intervals).
  • Figures : Use scatter plots for dose-response data, heatmaps for transcriptomic results, and ribbon diagrams for MD simulation trajectories .

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